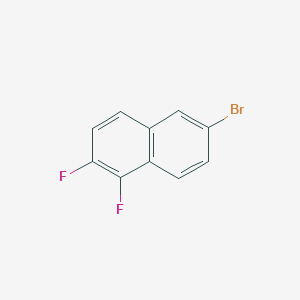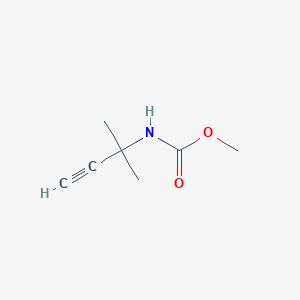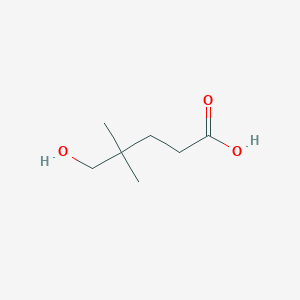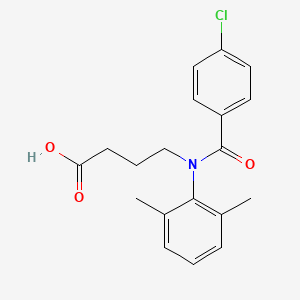
Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester is an organic compound with the molecular formula C5H7ClO4 and a molecular weight of 166.56 g/mol . It is commonly used in organic synthesis and has various applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester can be synthesized through the reaction of methanol with diglycolic anhydride in the presence of a catalyst . The reaction typically involves the following steps:
Mixing: Methanol and diglycolic anhydride are mixed in a suitable solvent.
Catalysis: A catalyst, such as sulfuric acid, is added to the mixture.
Heating: The reaction mixture is heated to a specific temperature to facilitate the reaction.
Purification: The product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of methyl (2-chloro-2-oxoethoxy)acetate involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl (2-chloro-2-oxoethoxy)acetate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall reaction rate. The compound’s reactivity is influenced by its functional groups, such as the ester and chloro groups, which participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl chlorooxoacetate: Similar in structure but with different reactivity and applications.
Ethyl (2-chloro-2-oxoethoxy)acetate: An ethyl ester analog with slightly different physical and chemical properties.
Uniqueness
Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester is unique due to its specific functional groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
61363-70-0 |
|---|---|
Molekularformel |
C5H7ClO4 |
Molekulargewicht |
166.56 g/mol |
IUPAC-Name |
methyl 2-(2-chloro-2-oxoethoxy)acetate |
InChI |
InChI=1S/C5H7ClO4/c1-9-5(8)3-10-2-4(6)7/h2-3H2,1H3 |
InChI-Schlüssel |
NQVXBAJFUZHCSB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COCC(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
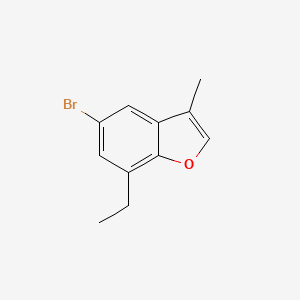
![Tert-butyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B8676886.png)
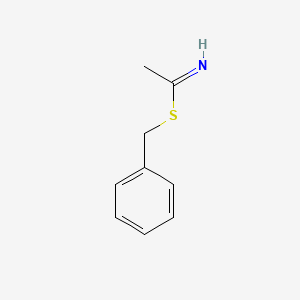
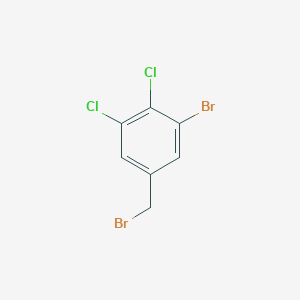

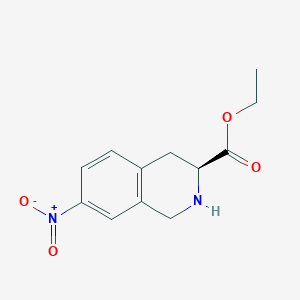
![Methyl 3-aminoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B8676923.png)
